2,4,6-trimethyl-N-(2-methylphenyl)benzamide
Description
2,4,6-Trimethyl-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a tri-substituted benzoyl group (2,4,6-trimethyl) and an N-(2-methylphenyl) substituent. Its synthesis typically involves coupling a 2,4,6-trimethylbenzoyl chloride with 2-methylaniline under basic conditions. Structural confirmation is achieved via spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography, as demonstrated for related compounds .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-11-9-13(3)16(14(4)10-11)17(19)18-15-8-6-5-7-12(15)2/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGBAJACWKHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262411 | |
| Record name | 2,4,6-Trimethyl-N-(2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5215-41-8 | |
| Record name | 2,4,6-Trimethyl-N-(2-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5215-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethyl-N-(2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4,6-Trimethyl-N-(2-methylphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Benzamide Core
Methyl vs. Methoxy Substitutions
- 3,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide (): The 3,4,5-trimethoxy substituents increase molecular weight (355.31 g/mol) and introduce electron-donating effects, contrasting with the electron-neutral methyl groups in the target compound. The trifluoromethyl group on the aniline moiety further enhances electron-withdrawing properties, affecting hydrogen-bonding capacity .
Functional Group Variations
- N-(2-Methylphenyl)benzamide (): Lacks methyl groups on the benzamide ring, resulting in a simpler structure with lower molecular weight. This compound serves as a baseline for evaluating the steric impact of the 2,4,6-trimethyl substitution in the target compound .
- 2,4,6-Trimethyl-N-((4-methylquinazolin-2-yl)methyl)-N-(3,4,5-trimethoxyphenyl)benzamide (): Incorporates a quinazoline-methyl group and a bulky 3,4,5-trimethoxyphenyl substituent, significantly increasing steric hindrance and molecular complexity. Such modifications are linked to enhanced anticancer activity but may reduce synthetic accessibility .
Electronic and Steric Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s methyl groups donate electrons weakly, stabilizing the amide resonance.
- In contrast, 3,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide () combines electron-donating methoxy groups with a strong electron-withdrawing CF₃ group, creating a polarized electronic profile that may enhance binding to biological targets .
- Steric Effects :
Structural Characterization
- X-ray Crystallography : The target compound’s structure would likely exhibit planar amide geometry, as seen in N-(2,6-dichlorophenyl)benzamide (), with trans-configuration of the N–H and C=O bonds. Steric clashes from the 2,4,6-trimethyl groups may distort the benzamide ring’s planarity .
- Spectroscopy : The ¹H NMR of the target compound would show distinct methyl singlet(s) at ~2.3–2.5 ppm, similar to N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide (), where methyl groups resonate in this range .
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